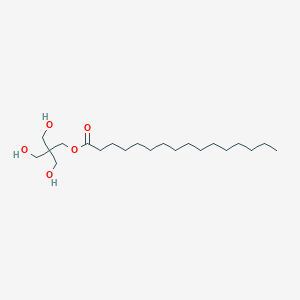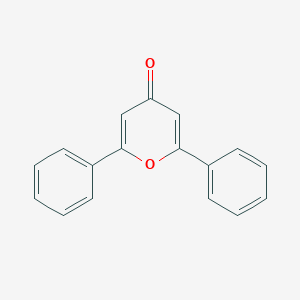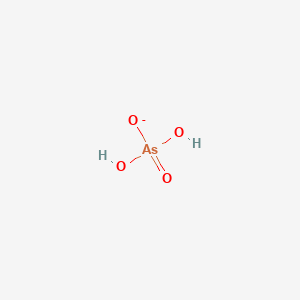
Dihydrogen arsorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrogen arsorate (DHAsO4) is a chemical compound that contains arsenic in its +5 oxidation state. It is commonly used in scientific research due to its unique properties and potential applications. DHAsO4 is a white crystalline powder that is soluble in water and has a molecular weight of 201.92 g/mol. In
Aplicaciones Científicas De Investigación
Hydrogen Generation and Energy Applications
- Electrocatalytic Generation of Dihydrogen : Research reveals that weak acids, including dihydrogen arsorate, can catalyze the electrocatalytic generation of dihydrogen. This process occurs at specific electrochemical potentials, providing an efficient method for hydrogen production with potential applications in sustainable energy and green chemistry (Felton et al., 2007).
- Hydrogen Storage Challenge : Dihydrogen arsorate plays a role in the reversible storage of hydrogen, a significant challenge for sustainable energy systems. Studies focus on hydrogen production from safe solid sources like ammonia borane, catalyzed by nanoparticles, where dihydrogen arsorate could be a potential catalyst or storage medium (Mboyi et al., 2021).
Coordination Chemistry and Molecular Interactions
- Coordination Chemistry of Dihydrogen : Research has extensively studied the coordination chemistry of dihydrogen, with over 170 dihydrogen complexes reported. These studies provide insights into the synthesis, structure, and reactivity of these complexes, including those involving dihydrogen arsorate (Heinekey & Oldham, 1993).
- Dihydrogen and Dihydrogen Bonds in Reactions : The dihydrogen bond, involving a transition-metal or main-group hydride and a protic hydrogen moiety, has been a focus in recent studies. This bond type is relevant for reactions involving dihydrogen arsorate, affecting bond length, polarization, and facilitating transformations (Belkova et al., 2016).
Environmental and Chemical Processing Applications
- Dihydrogen Arsenate in Environmental Processing : Studies on the thermal decomposition of dihydrogen arsenates, including potassium dihydrogen arsenate, have shown trends in decompositions relevant to environmental and industrial processing. This information can be applied in waste management and material recycling processes (Gallagher, 1976).
- Preparation of Zeolite-supported Metallic Nanoparticles : Research has utilized the afterglow of a microwave plasma of dihydrogen for the preparation of zeolite-supported gold-based metallic catalysts. Dihydrogen arsorate could potentially be used in similar processes for creating stable nanoparticles for various industrial applications (Legrand et al., 2004).
Propiedades
Número CAS |
16518-47-1 |
|---|---|
Nombre del producto |
Dihydrogen arsorate |
Fórmula molecular |
AsH2O4- |
Peso molecular |
140.935 g/mol |
Nombre IUPAC |
dihydrogen arsorate |
InChI |
InChI=1S/AsH3O4/c2-1(3,4)5/h(H3,2,3,4,5)/p-1 |
Clave InChI |
DJHGAFSJWGLOIV-UHFFFAOYSA-M |
SMILES |
O[As](=O)(O)[O-] |
SMILES canónico |
[H+].[H+].[O-][As](=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






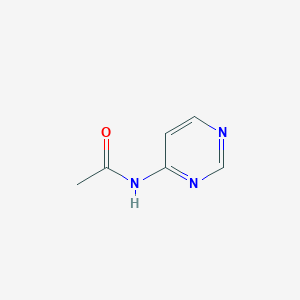
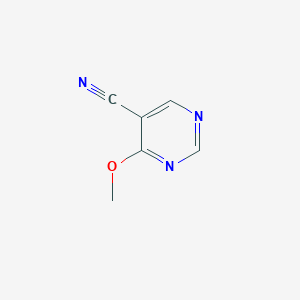
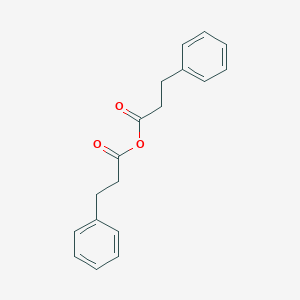
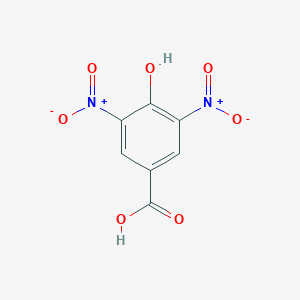

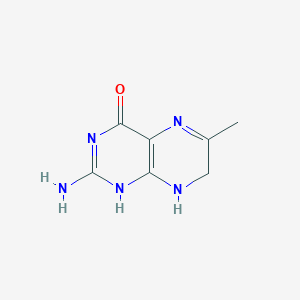
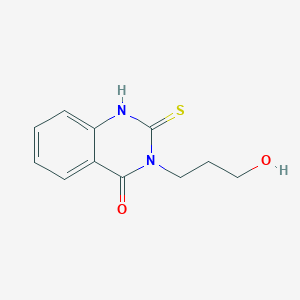
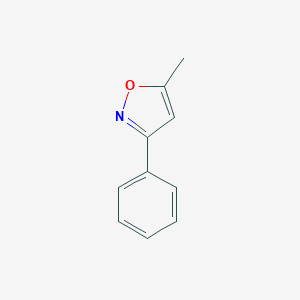
![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B91873.png)
